Adamantan-1-yl-piperidin-1-yl-methanone
Overview
Description
1-Adamantyl(piperidin-1-yl)methanone is a chemical compound with the molecular formula C16H25NO . It has an average mass of 247.376 Da and a monoisotopic mass of 247.193619 Da . It is also known as Adamantan-1-yl(piperidin-1-yl)methanone .
Molecular Structure Analysis
The molecular structure of 1-Adamantyl(piperidin-1-yl)methanone consists of a piperidin-1-yl group attached to an adamantyl group via a methanone linkage .Physical and Chemical Properties Analysis
1-Adamantyl(piperidin-1-yl)methanone has a molecular formula of C16H25NO, an average mass of 247.376 Da, and a monoisotopic mass of 247.193619 Da .Scientific Research Applications
Synthesis and Structural Studies :
- The compound has been used in the synthesis of various chemical structures, including its derivatives (Zheng Rui, 2010).
- It serves as a building block in creating compounds with specific structural characteristics, contributing to the study of molecular interactions and crystallography (B. Revathi et al., 2015).
Radiochemical Applications :
- The compound has applications in radiochemistry, particularly in the synthesis of radiolabeled compounds for imaging and diagnostic purposes (Shiao Y Chow et al., 2016).
Antimicrobial Activity :
- Derivatives of 1-Adamantyl(piperidin-1-yl)methanone have been synthesized and tested for their antimicrobial properties. Certain derivatives have shown effectiveness against pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
Potential in Anti-Cancer Research :
- Some derivatives have been studied for their antiproliferative activity, particularly against human leukemia cells. This suggests potential applications in cancer research and treatment (K. Vinaya et al., 2011).
Neuroprotective Properties :
- Studies have explored the neuroprotective effects of certain derivatives, indicating potential therapeutic applications in neurodegenerative diseases or brain injuries (Y. Zhong et al., 2020).
Application in Organic Synthesis :
- It has been utilized in various synthetic pathways to create complex molecules, demonstrating its versatility in organic synthesis (Qun‐Zheng Zhang et al., 2020).
Future Directions
Properties
IUPAC Name |
1-adamantyl(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-15(17-4-2-1-3-5-17)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURUIZXRHQWZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.